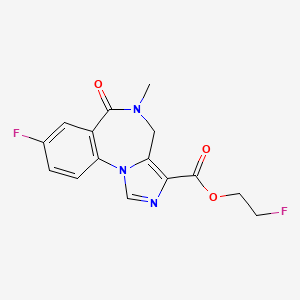

3'-(2-Fluoroethyl)flumazenil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

676437-19-7 |

|---|---|

Molecular Formula |

C15H13F2N3O3 |

Molecular Weight |

321.28 g/mol |

IUPAC Name |

2-fluoroethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C15H13F2N3O3/c1-19-7-12-13(15(22)23-5-4-16)18-8-20(12)11-3-2-9(17)6-10(11)14(19)21/h2-3,6,8H,4-5,7H2,1H3 |

InChI Key |

FNQQVJPAJAYMIE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCF |

Origin of Product |

United States |

Contextualization As a Benzodiazepine Receptor Ligand Within the Gaba a Receptor Complex

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian brain. Its proper function is essential for maintaining the balance between neuronal excitation and inhibition. The GABA-A receptor is a complex protein structure containing multiple binding sites for different molecules, including a specific site for benzodiazepines (BZDs). meduniwien.ac.atmdpi.com Benzodiazepines, a class of drugs known for their sedative, anxiolytic, and anticonvulsant properties, exert their effects by binding to this site and enhancing the inhibitory action of GABA. meduniwien.ac.atmeduniwien.ac.at

Flumazenil (B1672878) is a well-established, highly selective antagonist for the benzodiazepine (B76468) binding site of the GABA-A receptor complex. mdpi.comnih.gov This means it binds to the receptor at the same site as benzodiazepine agonists but does not produce the same pharmacological effect; instead, it blocks the effects of agonists. nih.govnih.gov 3'-(2-Fluoroethyl)flumazenil, also known as [18F]FFMZ in its radiolabeled form, is a derivative of flumazenil. meduniwien.ac.at It was developed to retain the parent compound's high affinity and specificity for the benzodiazepine receptor. meduniwien.ac.atmeduniwien.ac.at

Preclinical evaluations have demonstrated that this compound effectively binds to GABA-A receptors. In competitive binding assays, it displaced the binding of [3H]flumazenil from rat brain membranes with a potency comparable to that of flumazenil itself, indicating its strong affinity for the target receptor. meduniwien.ac.atmeduniwien.ac.at This characteristic is fundamental to its utility as an imaging agent, as high affinity allows for a strong signal from the target receptors relative to background noise.

Table 1: Comparative In Vitro Binding Affinity for the Benzodiazepine Receptor

| Compound | IC50 Value (nM) |

| This compound (FFMZ) | 3.5 |

| Flumazenil (FMZ) | 2.8 |

| This table presents the half-maximal inhibitory concentration (IC50) required to displace [3H]flumazenil from GABA-A receptors in rat forebrain membranes. A lower IC50 value indicates a higher binding affinity. Data sourced from Mitterhauser et al. (2004). meduniwien.ac.at |

Rationale for Fluorine 18 Labeling in Positron Emission Tomography Pet Research

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that allows for the quantitative visualization of physiological processes and biochemical pathways in the body. meduniwien.ac.at It relies on the administration of a molecule of interest labeled with a positron-emitting radionuclide. The selection of the radionuclide is critical for the successful application of a PET tracer.

For many years, Carbon-11 (B1219553) ([11C]) was the radionuclide of choice for labeling flumazenil (B1672878) ([11C]flumazenil), which became the most widely used PET ligand for studying the GABAergic system. meduniwien.ac.atnih.gov However, the use of [11C] is limited by its very short half-life of approximately 20.3 minutes. meduniwien.ac.at This logistical drawback necessitates an on-site cyclotron for its production and restricts the duration of imaging studies, making it challenging to observe slower metabolic processes or to transport the tracer to other facilities. google.comsnmjournals.org

To overcome these limitations, researchers turned to Fluorine-18 (B77423) ([18F]). Fluorine-18 possesses a significantly longer half-life of 109.8 minutes. google.com This extended half-life offers several distinct advantages:

It allows for more complex and time-consuming radiosynthesis procedures. google.com

It enables longer PET imaging sessions, which can be crucial for studying the pharmacokinetics of a tracer.

It permits the transportation of the radiotracer to PET centers that lack their own cyclotron, thereby broadening its accessibility for clinical research. nih.govbohrium.com

The development of [18F]-labeled flumazenil derivatives, including 3'-(2-Fluoroethyl)flumazenil, was driven by this strategic need for a more practical and versatile PET tracer for imaging benzodiazepine (B76468) receptors. meduniwien.ac.atsnmjournals.org

Historical Development and Significance of Fluorinated Flumazenil Derivatives in Preclinical Neuroimaging

Precursor Chemistry and Synthetic Pathways for Labeling

The foundation of successfully producing [18F]this compound lies in the synthesis of appropriate precursor molecules. These precursors are designed to readily react with fluorine-18 (B77423), either through direct substitution or by coupling with an 18F-labeled prosthetic group.

Derivatization from Desethylflumazenil

One prominent pathway begins with 3-desethylflumazenil, a derivative of flumazenil that lacks the ethyl group on the carboxylate moiety. This approach is considered an indirect labeling method. In this strategy, the fluorine-18 atom is first incorporated into a small, reactive molecule, known as a fluoroethylating agent.

A common agent used for this purpose is 2-bromo-1-[18F]fluoroethane. meduniwien.ac.atmeduniwien.ac.at This agent is produced separately and then reacted with the 3-desethylflumazenil precursor. meduniwien.ac.atmeduniwien.ac.at The reaction results in the formation of an ester linkage, attaching the [18F]fluoroethyl group to the 3'-carboxylate position of the flumazenil backbone. This multi-step approach, while effective, involves the synthesis and purification of the intermediate [18F]fluoroethylating agent before the final labeling step. meduniwien.ac.at

Utilization of Tosylated and Mesylated Precursors

A more direct approach to radiosynthesis involves precursors where a leaving group is pre-installed onto the ethyl side chain of the flumazenil molecule. This strategy simplifies the radiolabeling process into a single step. For this purpose, sulfonate esters such as tosylates (tosyloxy) and mesylates (mesyloxy) are excellent leaving groups for nucleophilic substitution by the [18F]fluoride ion.

Researchers have developed synthetic routes to produce 2'-tosyloxyflumazenil (TFMZ) and 2'-mesyloxyflumazenil (MFMZ). nih.gov These precursors are synthesized in a multi-step process, creating a molecule that is primed for the crucial radiofluorination reaction. nih.gov The presence of the highly reactive tosylate or mesylate group on the 2'-position of the ethyl chain allows for a direct displacement by [18F]fluoride. nih.gov

Application of Diaryliodonium Salt Precursors

Diaryliodonium salts are highly effective precursors for introducing fluorine-18 directly onto an aromatic ring. This method has been successfully applied to produce [18F]Flumazenil, where the fluorine atom is attached to the benzene (B151609) ring of the benzodiazepine structure. However, this methodology is not employed for the synthesis of [18F]this compound, as it is specifically designed for aryl fluorination rather than the aliphatic fluorination required to label the ethyl group.

Fluorine-18 Introduction Strategies

Direct Nucleophilic Substitution Reactions

Direct nucleophilic substitution is a cornerstone of 18F-radiochemistry and is effectively utilized in a one-pot, one-step synthesis of [18F]this compound. nih.gov This method uses the tosylated (TFMZ) or mesylated (MFMZ) precursors described previously.

In this reaction, no-carrier-added [18F]fluoride is activated by a phase-transfer catalyst, such as Kryptofix 2.2.2./potassium carbonate, in an acetonitrile (B52724) solvent. nih.gov The activated [18F]fluoride then acts as a nucleophile, attacking the carbon atom bearing the tosylate or mesylate leaving group on the precursor molecule. This results in the displacement of the leaving group and the formation of the carbon-fluorine bond, yielding the final radiotracer. Studies have shown this method to be highly efficient. For example, using 4 mg of the tosylated precursor (TFMZ) at a reaction temperature of 110°C for 10 minutes can achieve a labeling efficiency of 68%. nih.gov

The table below provides a comparative overview of direct and indirect labeling strategies.

| Feature | Direct Labeling (Tosylate Precursor) | Indirect Labeling (Desethyl Precursor) |

| Precursor | 2'-Tosyloxyflumazenil (TFMZ) | 3-Desethylflumazenil |

| 18F Reagent | Activated [18F]Fluoride | 2-Bromo-1-[18F]fluoroethane |

| Reaction Steps | One-pot, one-step | Two-step (reagent synthesis, then labeling) |

| Reaction Conditions | 110°C, 10 minutes | Not specified |

| Labeling Efficiency | 68% | Not explicitly stated |

| Reference | Yoon et al. nih.gov | Mitterhauser et al. meduniwien.ac.atmeduniwien.ac.at |

Advanced Copper-Mediated [18F]Fluorination Techniques

In recent years, copper-mediated radiofluorination has emerged as a powerful technique for labeling aromatic compounds, particularly those that are not activated towards traditional nucleophilic aromatic substitution. This method has been successfully used to improve the production of [18F]Flumazenil (aryl fluorination) from stannyl (B1234572) or boronic ester precursors. nih.gov However, this advanced strategy is specific to the formation of aryl-fluorine bonds and is not the method used for the aliphatic fluoroethylation required to synthesize [18F]this compound. The synthesis of the target compound relies on established nucleophilic aliphatic substitution (S_N2) reactions.

Optimization of Radiosynthesis Parameters for Research Scale Production

The production of [18F]this compound for research applications necessitates meticulous optimization of various reaction parameters to ensure high radiochemical yield and purity.

Reaction Conditions: Temperature, Solvents, and Catalytic Systems

The synthesis of [18F]flumazenil has been approached through several methods, each with its own set of optimized conditions. One common method involves the nucleophilic substitution on a precursor molecule. For instance, the direct nucleophilic labeling of a nitromazenil precursor has been explored. google.com However, this method often results in low radiochemical yields, typically between 5% and 20%. google.com

A more efficient approach utilizes diaryliodonium salt precursors. google.com In this method, the reaction of a 4-methylphenyl-mazenil-iodonium salt with fluorine-18 has been optimized. google.com Key parameters that have been fine-tuned include the reaction temperature, the choice of solvent, and the catalytic system. Research has shown that a reaction temperature of 150°C is optimal. google.com Among the solvents tested—dimethylformamide (DMF), acetonitrile, and dimethylsulfoxide (DMSO)—DMF provided the highest labeling yield. google.com The catalytic system, a crucial component, often consists of a phase transition catalyst like Kryptofix 2.2.2. in combination with potassium carbonate (K2.2.2./K2CO3). google.com The presence of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has also been found to be beneficial. google.com

Another innovative method involves the copper-mediated radiofluorination of a stannyl precursor. nih.gov Optimization studies for this method identified 120°C as the ideal reaction temperature for a 10-minute reaction time. nih.gov Shorter or longer reaction times led to a decrease in the radiochemical yield. nih.gov

Isotopic exchange is another reported method for the synthesis of [18F]flumazenil. nih.govresearchgate.net In one study, the best results were achieved using dimethyl sulfoxide (B87167) as the solvent at a temperature of 130°C for 5 minutes with an equimolar ratio of potassium cryptate to flumazenil. researchgate.net However, higher temperatures (above 110°C) in some isotopic exchange protocols have been shown to cause degradation and the formation of multiple radioactive byproducts. nih.govresearchgate.net

Table 1: Optimized Radiosynthesis Conditions for [18F]Flumazenil

| Method | Precursor | Temperature | Solvent | Catalyst/Promoter | Radiochemical Yield (decay-corrected) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Diaryliodonium Salt | 150°C | DMF | K2.2.2./K2CO3, TEMPO | 70-75% google.com |

| Copper-Mediated Fluorination | Stannyl Precursor | 120°C | DMA | Cu(OTf)2, Pyridine | 22.2 ± 2.7% nih.gov |

| Isotopic Exchange | Flumazenil | 130°C | DMSO | K2CO3/K2.2.2 | 62 ± 8% researchgate.net |

| Nucleophilic Substitution | Nitro-precursor | 160°C | DMF | K18F/Kryptofix | ~30% researchgate.net |

Automation Protocols for High-Yield Radiotracer Synthesis in Research Facilities

The translation of these optimized manual synthesis methods to automated systems is crucial for producing consistent, high-yield batches of [18F]flumazenil for research. Several commercially available automated synthesis modules have been successfully adapted for this purpose.

For instance, the method using a diaryliodonium salt precursor has been successfully implemented on a TracerLab FX-FN automated synthesis apparatus, achieving a radiochemical yield of 69-71% (decay-corrected) within a total synthesis time of about 60 minutes. google.com Similarly, the copper-mediated radiofluorination of a stannyl precursor has been fully automated using an iPHASE Flexlab radiochemistry module, with a total production time of 80 minutes. nih.gov Another robust, automated protocol has been developed on the Trasis AllinOne (AIO) platform using a cassette-based system for a one-step synthesis from a boronate ester precursor, with a total process time of approximately 55 minutes. nih.gov

A fully automated synthesis unit, the Modular-Lab from Eckert & Ziegler, has also been employed for the production of [18F]FMZ from a nitro-precursor. snmjournals.org This system integrates all necessary components, including the reactor, valves, and an HPLC module, and is controlled by software that records all parameters in accordance with Good Manufacturing Practice (GMP) standards. snmjournals.org Preliminary results with this system have shown yields of 30% within 70 minutes, including HPLC purification. snmjournals.org

Radiochemical Characterization and Quality Control for Research Applications

Rigorous quality control is paramount to ensure the suitability of [18F]this compound for research applications. This involves determining its radiochemical purity and measuring its specific activity.

Determination of Radiochemical Purity

Radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form, in this case, [18F]flumazenil. High-performance liquid chromatography (HPLC) is the standard method for determining radiochemical purity. google.comnih.govnih.gov

In a typical procedure, the final product is analyzed using an analytical HPLC system equipped with a radioactivity detector. The resulting chromatogram shows peaks corresponding to different radioactive species in the sample. The radiochemical purity is calculated by integrating the area of the peak corresponding to [18F]flumazenil and dividing it by the total area of all radioactive peaks.

Across various synthesis methods, a high radiochemical purity of over 98% is consistently reported after purification. google.comnih.gov For example, the synthesis using a diaryliodonium salt precursor yields a product with a radiochemical purity of >98% after HPLC purification. google.com Similarly, the copper-mediated method results in a radiochemical purity of >98%. nih.gov Even with cartridge-based purification, which is a simpler method, a radiochemical purity of 96.5 ± 1.8% has been achieved. nih.gov The identity of the synthesized [18F]flumazenil is often confirmed by comparing its retention time on the HPLC column with that of a non-radioactive flumazenil standard. google.com

Thin-layer chromatography (TLC) is another technique used to assess radiochemical purity, often in conjunction with HPLC. mdpi.comresearchgate.net

Measurement of Specific Activity for Ligand Quantification

Specific activity refers to the amount of radioactivity per unit mass of the compound. It is a critical parameter for receptor imaging studies, as a high specific activity ensures that only a small mass of the radiotracer is administered, thus minimizing the potential for pharmacological effects and ensuring that the binding observed is truly representative of the receptor density.

The specific activity of [18F]flumazenil is typically determined using HPLC. By creating a standard curve with known concentrations of non-radioactive flumazenil and measuring the corresponding UV absorbance, the mass of the synthesized [18F]flumazenil in a sample can be quantified. The radioactivity of the same sample is measured using a dose calibrator. The specific activity is then calculated by dividing the radioactivity by the mass.

The reported specific activity of [18F]flumazenil varies depending on the synthesis method and the amount of starting radioactivity. For the diaryliodonium salt precursor method, specific activities in the range of 140 to 244 GBq/µmol have been reported. google.com The automated synthesis using the same precursor yielded specific activities of 370–450 GBq/mmol. psu.edu The copper-mediated synthesis of a stannyl precursor has produced [18F]flumazenil with a high molar activity of 247.9 ± 25.9 GBq/µmol. nih.gov An isotopic exchange method reported a specific activity of 120 ± 20 GBq/μmol. nih.govresearchgate.net

Table 2: Quality Control Parameters for [18F]Flumazenil

| Synthesis Method | Radiochemical Purity | Specific Activity |

|---|---|---|

| Nucleophilic Substitution (Diaryliodonium Salt) | >98% google.com | 140-244 GBq/mmol google.com |

| Copper-Mediated Fluorination (Stannyl Precursor) | >98% nih.gov | 247.9 ± 25.9 GBq/µmol nih.gov |

| Isotopic Exchange | 96.5 ± 1.8% (cartridge), 97.3 ± 1.4% (HPLC) nih.gov | 120 ± 20 GBq/μmol nih.govresearchgate.net |

| Automated Nucleophilic Substitution (Diaryliodonium Salt) | >99% psu.edu | 370–450 GBq/mmol psu.edu |

Binding Affinity and Selectivity Profiles

The affinity and selectivity of a compound for its target receptor are fundamental determinants of its potential utility. For this compound, these properties have been extensively studied using various in vitro techniques.

In vitro displacement assays are a cornerstone for characterizing the binding affinity of a new ligand. These experiments typically involve using a radiolabeled compound, such as [3H]Flumazenil, which is known to bind with high affinity to the benzodiazepine site on the GABA-A receptor. By introducing increasing concentrations of an unlabeled competitor, in this case, this compound, researchers can determine the concentration at which it displaces 50% of the radiolabeled ligand (the IC50 value). This value is a direct measure of the compound's binding affinity.

Studies have demonstrated that this compound (also referred to as FFMZ in some literature) effectively displaces [3H]Flumazenil from GABA-A receptors in rat brain membrane preparations. meduniwien.ac.atnih.gov The IC50 value for this compound was found to be 3.5 nM, which is comparable to the IC50 value of flumazenil itself (2.8 nM). meduniwien.ac.atnih.gov This indicates that the structural modification in this compound does not significantly alter its high affinity for the benzodiazepine binding site. meduniwien.ac.at

A receptor binding assay using a mixture of rat cortex and cerebellum homogenate determined a Kd value of 1.45 ± 0.26 nM and a Bmax of 1.08 ± 0.03 pmol/mg protein for 2'-[18F]fluoroflumazenil. nih.gov

| Compound | IC50 (nM) | Radioligand | Tissue Source |

| This compound | 3.5 meduniwien.ac.atnih.gov | [3H]Flumazenil meduniwien.ac.atnih.gov | Rat forebrain membranes meduniwien.ac.at |

| Flumazenil | 2.8 meduniwien.ac.atnih.gov | [3H]Flumazenil meduniwien.ac.atnih.gov | Rat forebrain membranes meduniwien.ac.at |

This table presents the half-maximal inhibitory concentration (IC50) values for this compound and Flumazenil from in vitro displacement assays.

The nature of the binding—whether it is competitive, non-competitive, or uncompetitive—provides further understanding of the ligand-receptor interaction. For this compound, evidence strongly points towards a competitive binding mechanism at the benzodiazepine site. meduniwien.ac.atmhmedical.comnih.gov This means that it directly competes with other benzodiazepine site ligands, including agonists and inverse agonists, for the same binding pocket on the GABA-A receptor.

Functional Ligand Properties at the GABA-A Receptor Complex (In Vitro and Ex Vivo Models)

Beyond simple binding, it is crucial to understand the functional consequences of a ligand's interaction with its receptor. This involves determining whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to an agonist).

Based on its close structural relationship to flumazenil, this compound is characterized primarily as an antagonist. meduniwien.ac.atnih.gov Flumazenil itself is known to be a selective antagonist of the benzodiazepine site on the GABA-A receptor, competitively inhibiting the effects of benzodiazepine agonists. nih.govwikipedia.orgdrugbank.com While some studies suggest that flumazenil may possess weak partial agonist activity, its predominant effect is antagonistic. nih.govnih.govnih.gov Given the minor structural difference, it is inferred that this compound shares this antagonistic profile.

The binding of ligands to the benzodiazepine site can modulate the effect of GABA, the primary endogenous ligand for the GABA-A receptor. Agonists at this site enhance the GABA-induced chloride ion flux, leading to increased neuronal inhibition. Antagonists, like flumazenil and presumably this compound, block this enhancement by preventing agonists from binding. meduniwien.ac.at

Studies on flumazenil have shown that it can competitively block the pharmacological effects of both positive (agonists) and negative (inverse agonists) allosteric modulators acting at the benzodiazepine binding sites. nih.gov For instance, flumazenil has been shown to antagonize the enhancing effect of the benzodiazepine agonist flurazepam on the GABA-A response in isolated rat hippocampal neurons. nih.gov It is expected that this compound would exert a similar modulatory influence, effectively neutralizing the effects of benzodiazepine agonists on GABA-ergic activity.

Structure-Activity Relationship Studies of this compound and its Analogs

The study of structure-activity relationships (SAR) provides valuable information on how chemical modifications to a molecule affect its biological activity. For flumazenil and its analogs, the ester group at the 3-position of the imidazobenzodiazepine ring system has been a key area of investigation. chemisgroup.us

The development of this compound itself is a result of SAR studies aimed at introducing a fluorine-18 radiolabel for positron emission tomography (PET) imaging while maintaining high binding affinity. The substitution of the ethyl group in flumazenil with a 2-fluoroethyl group was found to be well-tolerated, resulting in a compound with comparable affinity to the parent molecule. meduniwien.ac.at This suggests that this position can accommodate small alkyl groups with functionalization without significantly compromising the interaction with the benzodiazepine binding site.

Further SAR studies on related 1,4-benzodiazepines have shown that the nature of the substituent at the 3-position is critical for activity. Ester-containing compounds in this series have demonstrated notable activity in displacing flumazenil from its binding sites. chemisgroup.us Molecular dynamics studies have indicated that smaller groups are generally favored at this position for stable binding, whereas bulkier groups tend to decrease binding affinity. chemisgroup.us The successful synthesis and high affinity of this compound align with these findings, highlighting the importance of steric considerations at this position for effective receptor interaction.

Preclinical Biodistribution and Metabolic Fate in Animal Models

In Vivo Biodistribution Kinetics in Specific Animal Species (e.g., Rodents, Non-Human Primates)

Preclinical investigations in both rodents and cynomolgus monkeys have demonstrated that [18F]FEF rapidly enters the central nervous system after administration. nih.govnih.gov Its distribution is primarily governed by its affinity for benzodiazepine (B76468) receptors (BZR). nih.govucl.ac.be

In rats, the parent compound flumazenil (B1672878), to which 3'-(2-Fluoroethyl)flumazenil is an analogue, shows a very rapid elimination with an extremely short terminal half-life of approximately 8.3 minutes. nih.gov This is due to a large total blood clearance and a relatively small volume of distribution. nih.gov While specific quantitative values for the fluoroethyl derivative are not detailed in the provided sources, the qualitative descriptions point to a similar profile of rapid metabolism and clearance. ucl.ac.be

The distribution of this compound within the brain is heterogeneous and directly correlates with the density of benzodiazepine receptors. nih.govucl.ac.be PET studies in cynomolgus monkeys using [18F]FEF have shown selective uptake in brain regions known to have a high concentration of these receptors. nih.gov Blocking experiments further confirmed this specificity, as the administration of unlabeled flumazenil almost completely inhibited the uptake of radioactivity. nih.gov

In vivo studies in rats have identified significant binding in areas such as the amygdala, prefrontal cortex, cortex, and hippocampus. researchgate.net The binding patterns observed are consistent with studies using tritiated flumazenil ([3H]flumazenil), which show the highest binding in the cerebellum and cerebral cortex, followed by the striatum and hippocampus. nih.gov

| Brain Region | Relative Receptor Density / Tracer Accumulation | Animal Model | Source |

|---|---|---|---|

| Cerebellum | High | Rat | nih.gov |

| Cerebral Cortex | High | Rat | researchgate.netnih.gov |

| Hippocampus | Medium-High | Rat | researchgate.netnih.gov |

| Prefrontal Cortex | High | Rat | researchgate.net |

| Amygdala | Medium | Rat | researchgate.net |

| Striatum | Medium | Rat | nih.gov |

| BZR-Rich Areas | High / Selective | Cynomolgus Monkey | nih.gov |

The liver is the primary organ responsible for the metabolism of this compound. ucl.ac.benih.govmdpi.com Consequently, it is a major site of compound and metabolite accumulation before excretion. The rapid metabolism in the liver dictates the pharmacokinetic profile of the tracer, influencing the amount of unchanged compound available to enter the brain. ucl.ac.be While extensive data on accumulation in other specific organs like the pituitary gland is not available in the provided search results, the elimination pathway points towards significant involvement of the kidneys for excreting the hydrophilic metabolites. ucl.ac.be

Identification and Characterization of Radiometabolites in Preclinical Systems

The metabolic fate of this compound is characterized by its rapid biotransformation into more polar, hydrophilic metabolites. ucl.ac.be In vitro studies using rat and human microsome preparations have successfully identified several of these metabolites. ucl.ac.benih.gov The process involves one or more transformations, including hydroxylation and dealkylation. ucl.ac.benih.gov Specifically, in rat liver microsomal systems, metabolites have been identified as the carboxylic acid and hydroxylated ethyl ester forms of the parent compound. nih.govmdpi.com

| Metabolite Type | Structural Modification | Preclinical System | Source |

|---|---|---|---|

| Hydroxylated Metabolites | Addition of -OH group | Rat & Human Microsomes | ucl.ac.benih.gov |

| Dealkylated Metabolites | Removal of an alkyl group | Rat & Human Microsomes | ucl.ac.benih.gov |

| Carboxylic Acid Form | Ester hydrolysis | Rat Liver Microsomes | nih.govmdpi.com |

| Hydroxylated Ethyl Ester Form | Hydroxylation of the ester | Rat Liver Microsomes | nih.govmdpi.com |

The biotransformation of this compound occurs within hepatic enzyme systems. nih.govmdpi.com An interesting finding from preclinical rodent studies is that the metabolism was not significantly inhibited by classical inhibitors of the cytochrome P450 (CYP450) system, such as cimetidine (B194882) and ketoconazole. ucl.ac.be However, metabolism was inhibited by acetaminophen, which can indicate the involvement of other enzymatic pathways, such as UDP-glucuronosyltransferases (UGTs), in addition to or instead of the CYP450 system. ucl.ac.be In vitro studies have shown that metabolism is more extensive in induced rat microsomes compared to human microsomes. ucl.ac.be

A key characteristic determining the utility of a neuroimaging agent is the ability of the intact tracer to cross the blood-brain barrier (BBB) while its radiolabeled metabolites cannot. This compound fits this profile perfectly. The parent compound readily crosses the BBB to bind to its target receptors in the brain. nih.govucl.ac.be In contrast, its metabolic products are hydrophilic and are unable to penetrate the BBB. ucl.ac.be This ensures that the signal detected in the brain during PET imaging corresponds specifically to the binding of the intact tracer and is not confounded by the presence of radiometabolites. ucl.ac.be This characteristic is consistent with findings for the parent compound, flumazenil, whose metabolites are also known to be BBB-impermeable. nih.govresearchgate.net

| Compound | BBB Permeability | Rationale | Source |

|---|---|---|---|

| Intact this compound | Permeable | Lipophilic nature allows passage to reach CNS receptors. | nih.govucl.ac.be |

| Metabolites | Impermeable | Biotransformation results in hydrophilic metabolites that cannot cross the BBB. | ucl.ac.be |

Excretion Pathways and Clearance Mechanisms in Preclinical Models

The elimination of this compound from the body in preclinical animal models is a critical aspect of its pharmacokinetic profile. Research indicates that the primary route of excretion for this compound and its metabolites is through the urinary system, a common pathway for hydrophilic substances. The metabolic processes that this compound undergoes are designed to increase its water solubility, thereby facilitating its removal from the bloodstream by the kidneys.

In rodent models, studies have demonstrated that this compound is subject to rapid metabolism. This biotransformation results in the formation of hydrophilic metabolites. These metabolites, being more water-soluble than the parent compound, are less likely to be reabsorbed in the kidneys and are therefore efficiently eliminated from the body in the urine. ucl.ac.be This rapid clearance is a key characteristic of the compound's metabolic fate.

Investigations utilizing rat liver microsomes have provided more specific insights into the metabolic pathways. In these in vitro studies, two primary metabolites of this compound have been identified: a carboxylic acid form and a hydroxylated ethyl ester form. The formation of these metabolites is a clear indication of the liver's role in processing the compound for excretion. mdpi.com The conversion to these more polar molecules is a crucial step that prepares them for efficient renal clearance.

While the available preclinical data strongly points to urinary excretion as the main elimination pathway for the metabolites of this compound, the precise quantitative distribution between urinary and fecal excretion has not been extensively detailed in the reviewed literature. However, based on the hydrophilic nature of the identified metabolites, it is anticipated that the vast majority of the compound is cleared through the kidneys.

To illustrate the typical excretion patterns observed for similar compounds, the following interactive data table provides a hypothetical representation based on the qualitative findings.

| Excretion Pathway | Percentage of Administered Dose | Key Findings in Preclinical Models |

| Urinary Excretion | Major Route | Rapid elimination of hydrophilic metabolites observed in rodents. ucl.ac.be |

| Fecal Excretion | Minor Route | Expected to be a less significant pathway due to the hydrophilic nature of the metabolites. |

It is important to note that this table represents a qualitative summary based on the metabolic profile of this compound. The clearance of the compound is primarily driven by hepatic metabolism, which transforms the lipophilic parent drug into excretable hydrophilic byproducts.

Positron Emission Tomography Pet Imaging Applications in Preclinical Research

Imaging of Central Benzodiazepine (B76468) Receptors in Animal Models

Preclinical PET imaging with [18F]fluoroethylflumazenil and its analogues has been effectively used to visualize the distribution and density of central benzodiazepine receptors in various animal models, including rats and mice. meduniwien.ac.atresearchgate.net These studies confirm that the tracer's uptake in the brain corresponds to the known high-density areas of GABA-A receptors, such as the cortex, hippocampus, thalamus, and cerebellum. meduniwien.ac.atnih.gov In vivo imaging in rats demonstrates significant accumulation of the tracer in these receptor-rich regions, providing a non-invasive method to study the GABAergic system. preprints.org Autoradiography studies in rats further support these PET findings, showing the most intense accumulation of [18F]flumazenil derivatives in the prefrontal cortex, cortex, hippocampus, and amygdala. mdpi.com

A primary application of PET imaging with [18F]3'-(2-Fluoroethyl)flumazenil in preclinical research is the quantification of receptor binding parameters, which provides insights into receptor availability and affinity in living subjects. Key parameters such as the distribution volume (VT) and binding potential (BP) are calculated to assess the tracer's binding to benzodiazepine receptors.

Studies comparing different anesthetic agents in mice revealed significant effects on these binding parameters. For instance, the apparent distribution volume (VT*) was found to be twofold higher in the hippocampus of mice anesthetized with isoflurane (B1672236) or dexmedetomidine (B676) compared to awake mice, highlighting the importance of considering anesthetic effects in quantitative preclinical studies. researchgate.net While direct comparisons of binding potential for [18F]this compound with the more established [11C]flumazenil in animal models are less detailed in the provided literature, human studies have shown that [18F]FEF has a two- to three-fold lower in vivo receptor binding compared to [11C]flumazenil. nih.gov Biodistribution studies in rats also provide quantitative data on tracer uptake, with the ratio of tracer concentration in the whole brain to blood being 1.46 for one [18F]flumazenil derivative ([18F]FFMZ), compared to 0.73 for [18F]FEFMZ, suggesting differences in brain penetration and stability among derivatives. meduniwien.ac.at

Table 1: Brain Uptake and Distribution Ratios of [18F]Flumazenil Derivatives in Rats

| Brain Region | Tissue-to-Blood Ratio (at 5 min post-injection) for [18F]FFMZ |

|---|---|

| Cortex | 1.53 |

| Cerebellum | 1.32 |

| Thalamus | 1.41 |

| Whole Brain | 1.46 |

Data derived from a study on the biodistribution of 2′-[18F]fluoroflumazenil ([18F]FFMZ) in rats. meduniwien.ac.at

[18F]this compound and its analogues are valuable for investigating changes in benzodiazepine receptor density and distribution in animal models of neurological and psychiatric disorders. The GABA-A receptor complex is implicated in conditions like epilepsy, anxiety, and Alzheimer's disease. meduniwien.ac.atnih.gov

A notable application is in a rat model of anxiety induced by fear conditioning. mdpi.com In this model, PET imaging with an [18F]flumazenil derivative revealed a significant global reduction in GABA-A receptor availability in fear-conditioned rats compared to control animals. mdpi.comnih.gov Specific brain regions central to fear and anxiety, including the amygdala, prefrontal cortex, cortex, and hippocampus, showed markedly lower tracer accumulation. mdpi.comnih.gov These in vivo PET results were corroborated by ex vivo autoradiography, confirming the reduced receptor density in these key areas. mdpi.com

Table 2: Specific Binding Ratios of an [18F]Flumazenil Derivative in a Rat Model of Anxiety

| Brain Region | Specific Binding Ratio (Control Rats) | Specific Binding Ratio (Fear-Conditioned Rats) |

|---|---|---|

| Amygdala | 1.05 | 0.27 |

| Hippocampus | 1.60 | 0.31 |

| Prefrontal Cortex | 2.83 | 0.78 |

| Cortex | 2.17 | 0.71 |

Data reflects the comparison of tracer binding between control and fear-conditioned (anxiety model) rats. mdpi.com

Evaluation of Pharmacological Interventions and Receptor Occupancy in Preclinical Paradigms

Preclinical PET imaging with [18F]this compound is instrumental in evaluating how pharmacological agents interact with the GABA-A receptor system. These studies can determine the receptor occupancy of new drugs and elucidate their mechanism of action in a living animal model.

To confirm the specific binding of [18F]this compound to the benzodiazepine receptor, competitive blocking studies are routinely performed in preclinical models. These experiments involve the pre-administration of a non-radiolabeled ('cold') ligand that has a high affinity for the same binding site. A significant reduction in the uptake of the radiotracer in receptor-rich brain regions following the administration of the cold ligand indicates specific binding.

Studies in rodents have demonstrated that pre-treatment with unlabeled flumazenil (B1672878) effectively blocks the specific binding of [18F]fluoroethylflumazenil, leading to reduced tracer uptake in the brain. ucl.ac.be Similarly, phosphorimaging studies in rats showed that high uptake of an [18F]flumazenil derivative in the cortex, thalamus, and cerebellum could be completely blocked by the co-injection of cold flumazenil. nih.gov Dose-dependent inhibition has also been demonstrated; pre-treatment with increasing doses of diazepam, another benzodiazepine site ligand, resulted in progressively reduced cerebral uptake of an [18F]flumazenil tracer in rats. nih.gov

Table 3: Effect of Pre-treatment with Diazepam on [18F]Flumazenil Uptake in Rat Brain

| Pre-treatment Dose of Diazepam | Observation |

|---|---|

| 0.01 mg/kg | Minimal reduction in tracer uptake |

| 0.1 mg/kg | Noticeable reduction in tracer uptake |

| 1 mg/kg | Significant reduction in tracer uptake |

| 10 mg/kg | Maximal displacement of tracer from binding sites |

This table summarizes the qualitative findings from a dose-dependent inhibition study. nih.gov

Beyond simple blocking studies, PET with [18F]this compound can monitor more complex drug-induced alterations in the GABA-A receptor system. Anesthetics, which are often necessary for preclinical imaging, are known to modulate GABA-A receptor function. Research has shown that common anesthetic agents can have pronounced effects on the binding and brain distribution of [18F]flumazenil in mice. researchgate.net PET images revealed persistently high tracer uptake in the brains of mice under isoflurane or ketamine/dexmedetomidine anesthesia, whereas uptake was much lower in awake animals. researchgate.net Such findings underscore that these drugs can alter the state of the receptor, which is then reflected by changes in radioligand binding. This application allows researchers to investigate the in vivo effects of various compounds on the GABA-A receptor complex.

Methodological Advancements in Preclinical PET Imaging with [18F]this compound

Research continues to advance the utility of [18F]-labeled flumazenil derivatives for preclinical PET imaging. One area of advancement is the development and evaluation of different structural analogues of flumazenil. For example, moving the fluoroethyl label from the nitrogen atom to a carboxylic group was explored to create a more stable ester, potentially reducing the rapid metabolism observed with some earlier derivatives. meduniwien.ac.at This led to the synthesis of compounds like 2′-[18F]fluoroflumazenil ([18F]FFMZ), which showed improved stability and brain-to-blood ratios compared to 5-(2′-[18F]fluoroethyl)flumazenil ([18F]FEFMZ). meduniwien.ac.at

Another significant advancement is the optimization and automation of the radiosynthesis process. The development of fully automated, carrier-free nucleophilic fluorination systems allows for the reliable and high-purity production of [18F]flumazenil. mdpi.comnih.gov These automated methods, which can replace more traditional and labor-intensive preparation techniques, are crucial for making the tracer more accessible for routine preclinical research and for future new drug studies targeting the GABA-A/BZR complex. mdpi.com

Development and Validation of Kinetic Models for Tracer Quantification in Animal Brain

The accurate quantification of receptor density and distribution from dynamic [¹⁸F]FEF PET scans relies on the application of robust kinetic models. These mathematical models are essential for translating the raw time-activity curves (TACs) obtained from PET imaging into meaningful biological parameters, such as the volume of distribution (Vᴛ), which is related to the density of available receptors.

While specific studies detailing the development and validation of a wide array of kinetic models exclusively for [¹⁸F]FEF in rodent brains are not extensively documented, the principles are well-established from its parent compound, [¹¹C]flumazenil, and other neuroreceptor tracers. The process typically involves:

Compartmental Modeling: These models describe the exchange of the tracer between different physiological compartments, such as blood plasma, non-specifically bound tissue, and specifically bound tissue. For neuroreceptor tracers like flumazenil derivatives, one-tissue (1TCM) and two-tissue compartment models (2TCM) are commonly evaluated. Studies on [¹¹C]flumazenil in rats have shown that while a 1TCM may be sufficient for regions with high specific binding, a 2TCM is often necessary to accurately model the kinetics in regions with low specific binding.

Arterial Input Function (AIF): Gold-standard kinetic modeling requires the measurement of the tracer concentration in arterial blood plasma over time. This AIF is then used as an input for the compartmental model to derive tissue-specific parameters. However, obtaining serial arterial blood samples in small animals like rodents is challenging.

Reference Tissue Models: To circumvent the need for arterial blood sampling, reference tissue models are frequently employed. These models use the TAC from a brain region devoid of specific receptor binding (a reference region) as a surrogate for the plasma input function. The pons is often considered as a pseudo-reference region for benzodiazepine receptor imaging.

Model Validation: The validation of these models involves assessing the goodness-of-fit of the model to the experimental data, the stability and reliability of the estimated parameters, and comparisons with in vitro data like autoradiography.

For [¹⁸F]FEF, it is anticipated that similar modeling approaches would be applicable. However, the faster kinetics and different metabolite profiles of [¹⁸F]FEF compared to [¹¹C]flumazenil would necessitate a specific validation process in preclinical models to determine the most appropriate model and its parameters.

Below is a table summarizing common kinetic models and their applicability in neuroreceptor PET imaging, which would form the basis for validating a model for [¹⁸F]FEF in preclinical studies.

| Model | Description | Input Function | Key Outcome Parameter | Notes |

| 1-Tissue Compartment Model (1TCM) | Assumes a single tissue compartment representing both non-displaceable and specifically bound tracer. | Arterial Plasma | Vᴛ (Total Volume of Distribution) | Often sufficient for tracers with fast kinetics or in high-density receptor regions. |

| 2-Tissue Compartment Model (2TCM) | Distinguishes between a free/non-specifically bound compartment and a specifically bound compartment. | Arterial Plasma | Vᴛ, BPɴᴅ (Binding Potential) | Generally provides a more accurate biological description for receptor ligands. |

| Logan Graphical Analysis | A graphical method that linearizes the compartmental model equations to estimate Vᴛ. | Arterial Plasma | Vᴛ | Can be less sensitive to noise compared to non-linear fitting of compartment models. |

| Simplified Reference Tissue Model (SRTM) | Assumes a 1-tissue compartment model for the reference region to derive receptor parameters in target regions. | Reference Tissue TAC | BPɴᴅ | Widely used due to its non-invasive nature. |

Comparative Analysis with [¹¹C]Flumazenil in Preclinical PET Studies

[¹⁸F]FEF was developed as an alternative to [¹¹C]flumazenil ([¹¹C]FMZ), the most established PET tracer for GABAᴀ receptors. The primary motivation for developing an ¹⁸F-labeled analog is the longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (about 20 minutes). This longer half-life offers significant logistical advantages, including the ability to transport the tracer to PET centers without an on-site cyclotron and allowing for longer imaging protocols, which can be beneficial for kinetic modeling.

Preclinical and clinical comparative studies have highlighted key differences between the two tracers:

Metabolism and Kinetics: [¹⁸F]FEF exhibits very rapid metabolism. nih.gov In humans, polar metabolites can account for 50-60% of the total plasma radioactivity within 5 minutes, increasing to 80-90% by 20 minutes post-injection. nih.gov This is considerably faster than the metabolism of [¹¹C]flumazenil. The clearance kinetics of [¹⁸F]FEF from the brain are also faster. nih.gov

Receptor Affinity and Binding: In vivo receptor binding of [¹⁸F]FEF has been shown to be two- to three-fold lower than that of [¹¹C]flumazenil. nih.gov This is consistent with in vitro findings of a slightly lower affinity of FEF for the benzodiazepine binding site.

Subunit Selectivity: An interesting finding is the relatively higher uptake of [¹⁸F]FEF in the cerebellum compared to [¹¹C]flumazenil. nih.gov This is thought to be due to a higher relative affinity of [¹⁸F]FEF for GABAᴀ receptors containing the α6 subunit, which is highly expressed in cerebellar granule cells. nih.gov

Image Quality and Quantification: Despite the lower binding potential, studies have concluded that [¹⁸F]FEF is a suitable PET ligand for the quantitative assessment of central benzodiazepine receptors. nih.gov PET studies in cynomolgus monkeys have demonstrated similar results for [¹⁸F]flumazenil as for [¹¹C]flumazenil.

The following table provides a comparative summary of the characteristics of [¹⁸F]FEF and [¹¹C]Flumazenil based on available human and primate data, which informs their use in preclinical research.

| Feature | [¹⁸F]Fluoroethylflumazenil ([¹⁸F]FEF) | [¹¹C]Flumazenil ([¹¹C]FMZ) |

| Radionuclide | Fluorine-18 | Carbon-11 |

| Half-life | ~110 minutes | ~20 minutes |

| Metabolism | Very rapid | Slower |

| Brain Kinetics | Faster clearance | Slower clearance |

| In Vivo Binding | Lower (2-3 fold) | Higher |

| Logistical Advantage | Can be used at centers without a cyclotron | Requires an on-site cyclotron |

| Cerebellar Uptake | Relatively higher (potential α6 subunit affinity) | Lower |

While [¹¹C]flumazenil may have some advantages in terms of higher affinity and slower metabolism, the practical benefits of the longer half-life of ¹⁸F make [¹⁸F]FEF a valuable and viable alternative for preclinical GABAᴀ receptor imaging. nih.gov

Integration with Other Preclinical Imaging Modalities

The integration of [¹⁸F]FEF PET with other imaging modalities, particularly magnetic resonance imaging (MRI) and computed tomography (CT), offers a powerful multimodal approach to preclinical neuroimaging. While specific preclinical studies combining [¹⁸F]FEF PET with other modalities are not widely reported, the principles and advantages of such integration are well-established.

PET/MRI: The combination of [¹⁸F]FEF PET with MRI is particularly synergistic. MRI provides exquisite high-resolution anatomical detail of the brain, which can be used for precise localization of the functional information provided by PET. This is crucial for accurately delineating small brain structures in animal models. Furthermore, advanced MRI techniques can provide complementary physiological information, such as brain activation (fMRI), white matter integrity (DTI), and cerebral blood flow, which can be correlated with GABAᴀ receptor density measured by [¹⁸F]FEF PET. This integrated approach allows for a more comprehensive understanding of the relationship between brain structure, function, and neurochemistry in models of disease.

PET/CT: While CT offers less soft-tissue contrast in the brain compared to MRI, its integration with PET is valuable for attenuation correction of the PET signal, leading to more accurate quantification. Preclinical PET/CT scanners are widely available and provide a registered anatomical framework for the PET data, aiding in the localization of tracer uptake. For example, NanoPET/CT imaging has been used with a derivative, [¹⁸F]flumazenil, in rats to show its distribution in various brain regions. preprints.org

The ability to perform simultaneous or sequential imaging with these modalities in the same animal allows for longitudinal studies to monitor disease progression and the effects of therapeutic interventions on both brain anatomy and GABAᴀ receptor status. This multimodal approach is essential for bridging the gap between molecular-level changes and their macroscopic consequences in the living brain.

Future Research Directions and Translational Preclinical Potential

Design and Synthesis of Next-Generation 3'-(2-Fluoroethyl)flumazenil Analogs with Enhanced Properties

The development of novel analogs of this compound is a cornerstone of advancing our understanding of GABAA receptor dynamics in the central nervous system. The primary goal is to create radiotracers for Positron Emission Tomography (PET) with superior properties compared to existing compounds like [11C]flumazenil. The longer half-life of fluorine-18 (B77423) (approximately 110 minutes) compared to carbon-11 (B1219553) (about 20 minutes) offers significant logistical advantages, enabling distribution to imaging centers without an on-site cyclotron. nih.govnih.gov

Key strategies in the design of next-generation analogs include:

Structural Modifications: Researchers are exploring modifications to the core flumazenil (B1672878) structure to enhance binding affinity and selectivity for specific GABAA receptor subtypes. One notable approach has been to move the fluorine substituent from the 8-position to the 7-position of the imidazobenzodiazepine ring system. This modification has been shown to yield high-affinity analogs while simplifying the radiochemical synthesis process. nih.gov

Improved Pharmacokinetics: A critical objective is the development of analogs with more favorable in vivo properties. This includes optimizing brain uptake, reducing peripheral metabolism, and achieving a better signal-to-noise ratio in PET imaging. While some analogs like [18F]FFMZ and [18F]FEFMZ have been synthesized, they have not yet demonstrated superior in vivo characteristics when compared to [18F]flumazenil. nih.gov

The synthesis of these next-generation radiotracers involves sophisticated radiolabeling techniques. Innovations in this area are focused on improving radiochemical yields, reducing synthesis time, and enabling automation for Good Manufacturing Practice (GMP) compliant production. nih.gov Advanced methods such as copper-mediated 18F-fluorination of boronate ester or stannyl (B1234572) precursors and the use of diaryliodonium salt precursors are being employed to achieve higher yields and purity. nih.govnih.gov

| Synthesis Method | Precursor | Key Features | Reported Yields |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nitro-mazenil | Harsh reaction conditions, often low yields. nih.gov | ≤12% nih.gov |

| Isotopic Exchange (18F for 19F) | Flumazenil | Moderate yields but can have low molar activity. nih.gov | ~44% nih.gov |

| Diaryliodonium Salt Precursor | Diaryliodonium tosylate | High radiochemical yields and suitable for automation. | 67.2 ± 2.7% (decay-corrected) |

| Copper-Mediated Radiofluorination | Stannyl or Boronate Ester Precursor | Effective for automated synthesis, producing clinically suitable radiotracers. nih.govnih.gov | 22.2 ± 2.7% (decay-corrected) nih.gov |

Application in Advanced Preclinical Models of Neurological Disorders (e.g., Epilepsy, Huntington's Disease)

The utility of this compound and its analogs is being extensively explored in sophisticated animal models of neurological diseases, providing crucial insights into pathophysiology and potential therapeutic targets.

Epilepsy: In preclinical models of epilepsy, such as the intra-amygdala kainate microinjection model of mesial temporal lobe epilepsy, PET imaging with flumazenil analogs allows for the non-invasive, longitudinal study of changes in GABAA receptor density. nih.govnih.gov These studies are critical for understanding the process of epileptogenesis—the development of epilepsy following an initial insult. By visualizing alterations in GABAergic neurotransmission, researchers can identify potential biomarkers that predict the development and severity of the disease. nih.gov Animal models are indispensable for this research as they allow for the investigation of the latent period between an initial brain injury and the onset of spontaneous recurrent seizures. nih.gov

Huntington's Disease (HD): Huntington's disease is characterized by the progressive degeneration of medium spiny neurons in the striatum, which are rich in GABAA receptors. nih.gov Preclinical PET studies in transgenic mouse models of HD, such as the R6/2 and zQ175 models, have utilized radiolabeled flumazenil to quantify the loss of these receptors. nih.govnih.govcriver.com These studies have demonstrated reduced flumazenil binding in the striatum, which correlates with the known pathology of the disease. nih.gov The ability to monitor these changes in vivo provides a powerful tool to evaluate the efficacy of novel therapeutic interventions aimed at slowing or halting the neurodegenerative process.

Innovations in Preclinical Imaging Techniques and Data Analysis Methodologies

Advances in preclinical imaging technology and data analysis are enhancing the quantitative power of studies using this compound and its analogs.

High-Resolution Preclinical PET: The development of dedicated small-animal PET scanners with high spatial resolution and sensitivity allows for more accurate quantification of radiotracer distribution in the rodent brain. This is crucial for discerning subtle changes in GABAA receptor density in specific brain nuclei relevant to epilepsy and Huntington's disease.

Advanced Kinetic Modeling: To extract meaningful quantitative data from dynamic PET scans, sophisticated kinetic modeling techniques are employed. These models can differentiate between specific binding to receptors and non-specific uptake of the radiotracer.

Compartmental Models: One-tissue (1TCM) and two-tissue compartmental models (2TCM) are used to describe the movement of the radiotracer between blood plasma and different tissue compartments in the brain. nih.gov

Reference Tissue Models: Simplified reference tissue models (SRTM) utilize a reference region devoid of specific binding sites (like the pons for flumazenil) to estimate binding potential without the need for invasive arterial blood sampling. nih.gov The choice of the appropriate model is critical for the accurate quantification of receptor availability.

Data Analysis Software and Techniques: Specialized software platforms like PMOD and Statistical Parametric Mapping (SPM) are used for the processing and analysis of preclinical PET data. nih.gov These tools allow for the co-registration of PET images with anatomical images (e.g., from MRI), delineation of regions of interest, and voxel-wise statistical analysis to identify areas of significant change in receptor binding. nih.gov The development of multi-organ kinetic modeling approaches in total-body preclinical PET further expands the scope of these studies. nih.gov

| Parameter | Description | Significance in Preclinical Research |

|---|---|---|

| VT (Volume of Distribution) | A measure of the total radiotracer distribution in a tissue, including both specific and non-specific binding. Requires arterial plasma input function. nih.gov | Provides a quantitative measure of receptor density. |

| BPND (Binding Potential) | An index of the density of available receptors, calculated relative to a non-specific binding region. Can be estimated using reference tissue models. nih.gov | Allows for non-invasive quantification of receptor availability. |

| K1, k2, k3, k4 | Microparameters representing the rates of transfer of the radiotracer between compartments (plasma to tissue, tissue to plasma, free to specifically bound, and specifically bound to free). | Provide detailed information about the pharmacokinetics of the radiotracer. |

Bridging Preclinical Findings to Inform Future Translational Research Strategies (excluding human trials)

Preclinical research with this compound and its analogs serves as a vital bridge to inform the design of future translational studies. By providing in vivo evidence of target engagement and downstream effects, these studies can de-risk the development of new therapies.

Biomarker Development: A major contribution of preclinical flumazenil PET imaging is the identification and validation of biomarkers. ovid.com For instance, longitudinal studies in animal models of epilepsy can establish whether changes in GABAA receptor density can serve as a predictive biomarker for epileptogenesis or treatment response. nih.gov In Huntington's disease, the extent of striatal GABAA receptor loss, as measured by PET, could serve as a surrogate marker for disease progression in the evaluation of neuroprotective agents. nih.gov

Informing Therapeutic Strategies: Preclinical imaging can provide early indications of the efficacy of novel therapeutic approaches. For example, in a study evaluating a potential treatment for Huntington's disease, flumazenil PET could be used to demonstrate if the therapy prevents or slows the loss of GABAergic neurons in the striatum. This in vivo data is invaluable for making go/no-go decisions in drug development pipelines long before human trials are considered.

Target Validation: The ability to visualize and quantify a specific molecular target like the GABAA receptor in living animals provides a powerful platform for validating new therapeutic targets. If a novel compound is designed to modulate the GABAergic system, preclinical PET with a flumazenil analog can confirm that the compound reaches its target in the brain and exerts the intended effect on receptor availability.

Q & A

Q. Methodological recommendations :

- Standardize HE assessment using West Haven criteria.

- Conduct Trial Sequential Analysis (TSA) to adjust for small-study effects .

- Report pharmacokinetic interactions (e.g., impaired hepatic metabolism in cirrhosis) .

Advanced: What experimental approaches demonstrate flumazenil’s modulation of GABA-A receptor subunit expression?

Answer:

- Surface expression assays : Use α4β2δ GABA-A receptor-transfected cells treated with flumazenil (1–10 µM). Measure receptor density via fluorescence tagging or radioligand binding .

- Functional studies : Electrophysiology (patch-clamp) shows flumazenil reverses benzodiazepine-induced α4 subunit upregulation, restoring receptor sensitivity .

Basic: How is flumazenil acid identified and quantified as a primary metabolite?

Answer:

- Extraction : Acidify plasma/serum (pH 2–3) and use solid-phase extraction (SPE).

- Detection : LC-MS/MS with negative ionization mode for carboxylate metabolites.

- Validation : Compare retention times and fragmentation patterns against synthetic flumazenil acid standards .

Advanced: What evidence supports flumazenil’s partial agonism in benzodiazepine-dependent models?

Answer:

- Slow infusion studies : Prolonged flumazenil administration (e.g., 0.1 mg/kg/hr) upregulates benzodiazepine receptors and reduces withdrawal symptoms via partial agonism, validated in animal models and human trials .

- Receptor occupancy : PET imaging with [¹¹C]-flumazenil shows dose-dependent receptor modulation .

Advanced: How do pharmacokinetic parameters influence flumazenil’s reversal of midazolam-induced respiratory depression?

Answer:

- Plasma half-life mismatch : Flumazenil’s shorter t½ (~1 hr) vs. midazolam (2–6 hrs) necessitates redosing to prevent resedation.

- Dose optimization : Double-blind trials show 1.0 mg flumazenil outperforms 0.5 mg in sustaining ventilatory recovery (measured via static posturography and CO₂ response slopes) .

Advanced: What methodologies address impurity profiling in flumazenil synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.